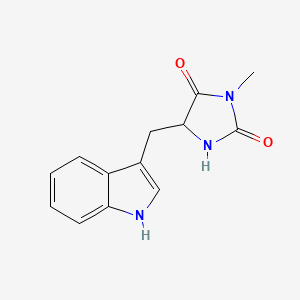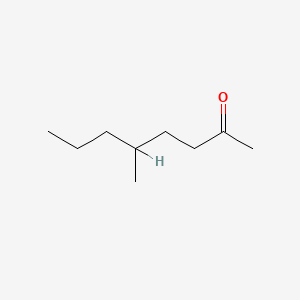
5-Methyl-2-octanone
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds provides insights into methodologies that could be applicable to the synthesis of 5-Methyl-2-octanone. For example, the preparation of 7,8-epoxy-2,3,5,6-tetrakis(methylene) bicyclo[2.2.2]octane demonstrates complex synthetic routes involving transannular interactions and Diels-Alder reactions, which could be relevant for synthesizing structurally similar compounds (Gabioud & Vogel, 1980).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often reveals intricate details about their stereochemistry and conformation. For instance, studies on iron and ruthenium carbonyls of tetrakis(methylene)bicyclo[2.2.2]octane derivatives provide valuable data on the coordination chemistry and crystal structure, which are crucial for understanding the molecular geometry and electronic configuration of such compounds (Pinkerton et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can be complex, involving multiple steps and mechanisms. For example, the thermal rearrangement and cycloaddition reactions offer insights into the reactivity and stability of the carbon framework in such molecules, providing a foundation for understanding the chemical properties of this compound (Kawase et al., 2003).
Physical Properties Analysis
The physical properties of compounds like this compound, such as boiling point, melting point, and solubility, are influenced by their molecular structure. While specific studies on this compound are not cited, research on structurally related compounds provides a basis for predicting its physical behavior and interaction with various solvents and materials.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, can be inferred from studies on similar molecules. Research on the reactivity of ketones and their derivatives in Diels-Alder reactions and other synthetic pathways underscores the versatility and potential applications of this compound in organic synthesis (Gabioud & Vogel, 1980).
Scientific Research Applications
Chemical Properties and Behavior
- Glass Transition in Nonrigid Molecules: Research by Johari and Goldstein (1971) investigated the dielectric properties of substances including 5-methyl-3-heptanol, related to 5-Methyl-2-octanone, to understand their behavior near glass transition temperatures (Johari & Goldstein, 1971).
Biochemical Synthesis and Application
- Synthesis of Enantiomers in Biochemistry: Naoshima, Hayashi, and Ochi (1988) synthesized enantiomers of 6-Methyl-3-octanone, closely related to this compound, from chiral materials, indicating its potential in biochemical applications (Naoshima, Hayashi, & Ochi, 1988).
Industrial Chemical Processes
- Anodic Reactions in Chemical Manufacturing: Takeda et al. (1969) studied the anodic methylation of compounds including 2-Octanone, showing the significance of this compound in industrial chemical processes (Takeda, Wada, Torii, & Matsui, 1969).
- Improvement in Alcohol Dehydrogenase Catalysed Reductions: Eckstein et al. (2004) explored the use of ionic liquids to enhance the reduction of 2-octanone, highlighting the potential of this compound in improving biocatalytic processes (Eckstein, Villela Filho, Liese, & Kragl, 2004).
Biofuel Research and Development
- Combustion Kinetics in Biofuels: Hemken et al. (2017) analyzed the combustion of 2-butanone, which is structurally similar to this compound, providing insights into its potential as a biofuel (Hemken et al., 2017).
Novel Applications in Pest Management
- Use as a Fumigant in Pest Control: Zhu et al. (2018) investigated the use of methyl ketones as an alternative to traditional fumigants, which could include compounds like this compound (Zhu, Dhammi, van Kretschmar, Vargo, Apperson, & Roe, 2018).
Safety and Hazards
properties
IUPAC Name |
5-methyloctan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-8(2)6-7-9(3)10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLGOPSYZTLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041444 | |
| Record name | 5-Methyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58654-67-4 | |
| Record name | 5-Methyl-2-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58654-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058654674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanone, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyloctan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-OCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUT0C28KSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can enzymes be engineered to break down larger ketone substrates like 5-methyl-2-octanone?
A1: Yes, research suggests that it's possible to modify enzymes to accommodate larger ketone substrates. A study focusing on leucine amine dehydrogenase (L-AmDH) demonstrated that specific mutations could alter the enzyme's substrate specificity. [] While the original L-AmDH was inactive towards ketones larger than 2-hexanone, the introduction of mutations like L39A and L39G enabled activity for straight-chain ketones up to 2-decanone. Further modifications, combining these mutations with A112G, expanded the enzyme's activity to include branched ketones like this compound. [] This highlights the potential for protein engineering to modify enzyme activity and substrate scope.
Q2: Are there any natural products that exhibit antibacterial activity potentially linked to this compound?
A2: Research suggests that Commiphora wightii (Arn.) Bhandari. gum extract, also known as guggul gum, displays antibacterial properties and contains this compound. [] While the exact mechanism of action remains unclear, studies indicate that a compound identified as 5(1methyl, 1-amino ethyl)-5-methyl-2-octanone within the gum extract exhibits antibacterial activity. [] This finding warrants further investigation into the potential role of this compound derivatives in contributing to the antibacterial properties observed in guggul gum extract.
Q3: Does this compound pose any potential health risks?
A3: While the provided research articles don't delve into the specific toxicological profile of this compound, one study points to the potential neurotoxicity of commercial-grade methyl heptyl ketone, which is another name for this compound. [] It's important to note that this study doesn't directly assess the toxicity of pure this compound, and further research is required to determine its safety profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





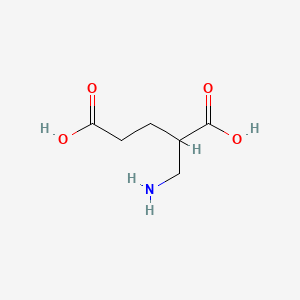

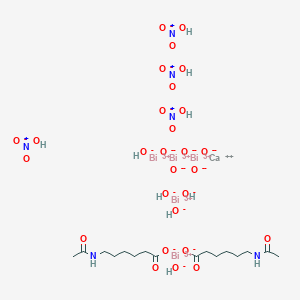

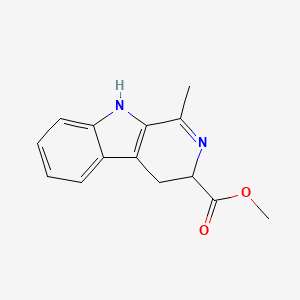
![4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B1219753.png)
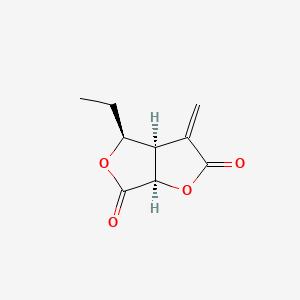

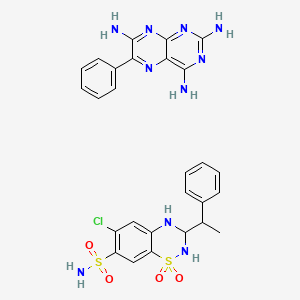
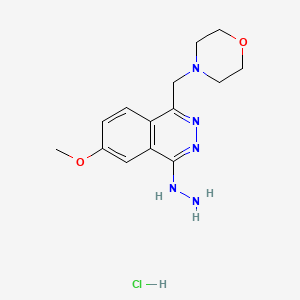
![[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-(2,4-dinitrophenyl)sulfanylpurin-6-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B1219759.png)
